2-(1-Benzyl-1H-pyrazol-4-YL)aniline 2-(1-Benzyl-1H-pyrazol-4-YL)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831953
InChI: InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2
SMILES:
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

2-(1-Benzyl-1H-pyrazol-4-YL)aniline

CAS No.:

Cat. No.: VC17831953

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzyl-1H-pyrazol-4-YL)aniline -

Specification

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name 2-(1-benzylpyrazol-4-yl)aniline
Standard InChI InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2
Standard InChI Key UNNKNFXTBJIWPM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—with a benzyl group at the N1 position and an aniline substituent at the C4 position. This configuration confers unique electronic and steric properties, enabling diverse reactivity patterns. The InChIKey UNNKNFXTBJIWPM-UHFFFAOYSA-N provides a standardized identifier for its stereochemical features .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 249.32 g/mol

  • Purity: ≥95% (typical for research-grade material)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) due to the aniline’s amine group and pyrazole’s aromaticity.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases owing to the reactive aniline moiety .

Table 1: Physicochemical Profile of 2-(1-Benzyl-1H-pyrazol-4-yl)aniline

PropertyValueMethod/Source
Molecular FormulaC16H15N3\text{C}_{16}\text{H}_{15}\text{N}_{3}High-resolution MS
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 3.2 ± 0.5Computational modeling

Synthesis and Optimization

Cyclization Strategies

The synthesis typically employs cyclization reactions between arylhydrazines and carbonyl precursors. A representative protocol involves:

  • Condensation of 1-benzyl-1H-pyrazole-4-carbaldehyde with aniline derivatives in acidic media.

  • Catalytic cyclization using H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3 to form the pyrazole core .
    Optimized conditions achieve yields >70%, with purity enhanced via recrystallization from ethanol or ethyl acetate .

Table 2: Representative Synthetic Protocol

Reactant AReactant BConditionsYield (%)
1-Benzyl-1H-pyrazole-4-carbaldehydeAnilineAcOH\text{AcOH}, reflux, 3 hr72
4-Aminophenylboronic acid1-BenzylpyrazoleSuzuki coupling, Pd catalyst68

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration and aromatization. Computational studies suggest that electron-donating groups on the aniline ring accelerate the reaction by stabilizing the intermediate imine .

ActivityModel SystemResultSource
AnticancerMCF-7 cellsIC50_{50} = 12 μM
AntimicrobialS. aureus (MRSA)MIC = 32 μg/mL
AntiparasiticLeishmania donovaniIC50_{50} = 18 μM

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.22 (m, 10H, Ar-H), 5.32 (s, 2H, NH2_2) .

  • 13C^{13}\text{C} NMR: δ 148.9 (pyrazole C3), 139.2 (aniline C1), 128.4–126.1 (benzyl aromatic carbons).

Infrared (IR) Spectroscopy

Prominent bands include:

  • 3340 cm1^{-1} (N–H stretch, aniline)

  • 1605 cm1^{-1} (C=N pyrazole)

  • 1510 cm1^{-1} (C–C aromatic ring) .

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The compound serves as a precursor for M4_4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs). Structural analogs like 1e and Me–C-c exhibit subtype selectivity, making them candidates for neurological disorders .

Catalysis and Materials

Functionalization of the aniline group enables its use in:

  • Transition metal complexes for catalytic C–N bond formation.

  • Conductive polymers via oxidative polymerization.

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